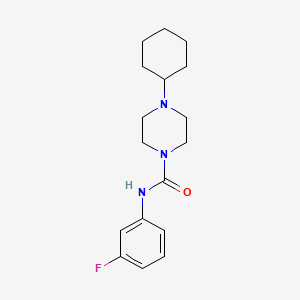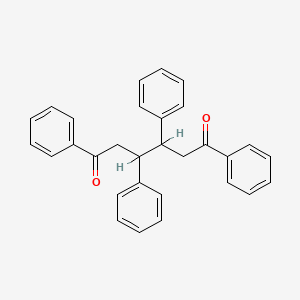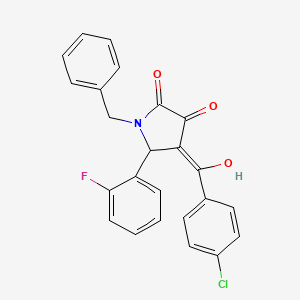![molecular formula C19H24N2O4S B5460304 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5460304.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its unique properties. DSP-4 belongs to the class of piperazine derivatives and is a selective neurotoxin that targets noradrenergic neurons.
作用机制
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine acts by selectively destroying noradrenergic neurons. Noradrenergic neurons release norepinephrine, a neurotransmitter that plays a critical role in the regulation of mood, attention, and arousal. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is taken up by noradrenergic neurons and is subsequently metabolized to a toxic metabolite that destroys the neurons. The destruction of noradrenergic neurons leads to a decrease in norepinephrine levels, which can result in changes in behavior and physiology.
Biochemical and Physiological Effects:
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. The destruction of noradrenergic neurons leads to a decrease in norepinephrine levels, which can result in changes in behavior and physiology. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been shown to cause a decrease in locomotor activity, an increase in anxiety-like behavior, and a decrease in the ability to learn and remember tasks. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has also been shown to alter the expression of genes involved in the regulation of the noradrenergic system.
实验室实验的优点和局限性
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the function of the noradrenergic system. Another advantage is that it has a relatively long half-life, allowing for the study of long-term effects. However, one limitation is that the destruction of noradrenergic neurons can lead to changes in other neurotransmitter systems, making it difficult to isolate the effects of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine on the noradrenergic system. Another limitation is that the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in animal studies may not accurately reflect the effects of noradrenergic dysfunction in humans.
未来方向
There are several future directions for the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research. One direction is the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine to study the role of the noradrenergic system in the development of neurological disorders, such as depression and anxiety. Another direction is the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine to investigate the effects of long-term noradrenergic dysfunction on behavior and physiology. Additionally, the development of new compounds that selectively target noradrenergic neurons could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves the reaction between 1-(2,4-dimethoxyphenyl)-2-nitroethane and 2-methylphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a sulfonyl chloride to produce 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine. The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a multi-step process that requires expertise in synthetic chemistry.
科学研究应用
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been widely used in scientific research to study the noradrenergic system. The noradrenergic system is involved in many physiological functions, including the regulation of mood, attention, and arousal. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the function of this system. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been used to investigate the role of the noradrenergic system in various neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-6-4-5-7-17(15)20-10-12-21(13-11-20)26(22,23)19-9-8-16(24-2)14-18(19)25-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCAFVRSJWKMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-fluoropiperidine](/img/structure/B5460240.png)
![7-[4-(benzyloxy)butanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5460254.png)



![N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)
![8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5460318.png)


![3-[(1-propyl-1H-imidazol-2-yl)methyl]-3,9-diazaspiro[5.5]undecane](/img/structure/B5460345.png)

![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![6-(3,4-dimethylpiperazin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5460364.png)